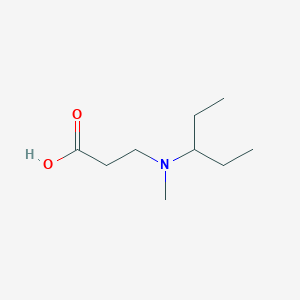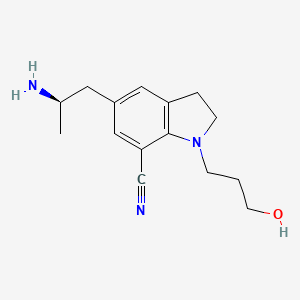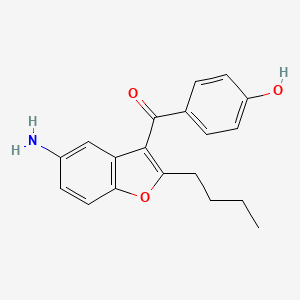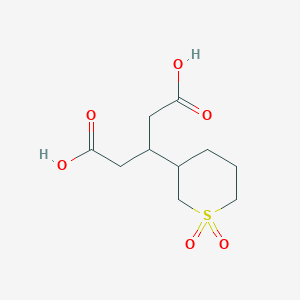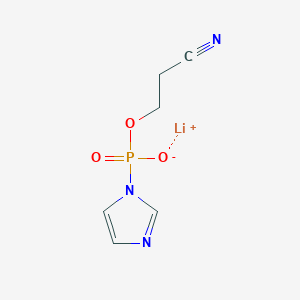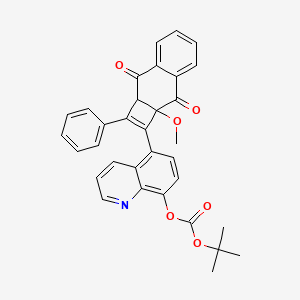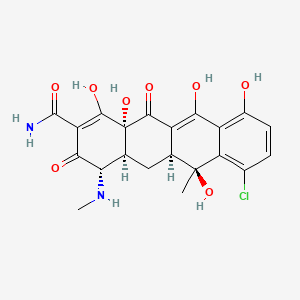
Chloro Octahydro Dioxo-2-naphthacenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomyces aureofaciens. It is widely used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity. The compound is characterized by its complex structure, which includes multiple hydroxyl groups, a chlorine atom, and a dimethylamino group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide involves several steps, starting from the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps in the synthesis include:
Fermentation: is cultured in a suitable medium to produce the antibiotic.
Extraction: The fermentation broth is extracted with organic solvents to isolate the crude antibiotic.
Purification: The crude antibiotic is purified using techniques such as crystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro Octahydro Dioxo-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Applications De Recherche Scientifique
Chloro Octahydro Dioxo-2-naphthacenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in the treatment of various bacterial infections, including respiratory and urinary tract infections.
Industry: The compound is used in veterinary medicine and as a feed additive to promote growth in livestock
Mécanisme D'action
Chloro Octahydro Dioxo-2-naphthacenecarboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the A site of the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Demeclocycline: A tetracycline analog with a similar structure but lacking the methyl substituent at position 7.
Tetracycline: The parent compound of the tetracycline class, with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Chloro Octahydro Dioxo-2-naphthacenecarboxamide is unique due to its specific structural features, such as the chlorine atom and multiple hydroxyl groups, which contribute to its broad-spectrum antibacterial activity and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C21H21ClN2O8 |
|---|---|
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O8/c1-20(31)6-5-7-14(24-2)16(27)12(19(23)30)18(29)21(7,32)17(28)10(6)15(26)11-9(25)4-3-8(22)13(11)20/h3-4,6-7,14,24-26,29,31-32H,5H2,1-2H3,(H2,23,30)/t6-,7-,14-,20-,21-/m0/s1 |
Clé InChI |
UIWNPVQAIXVUOY-DHKRVOKBSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



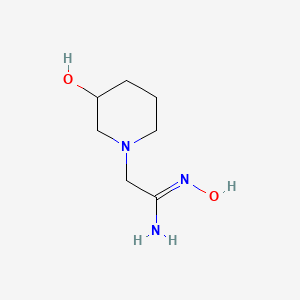
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
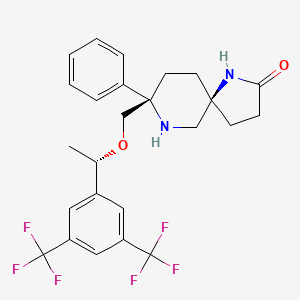
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
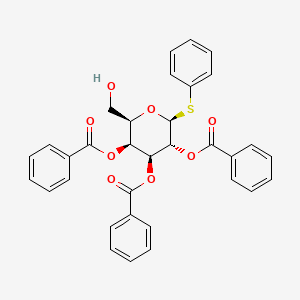
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

